molecular formula C16H18FNO4 B1439531 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1214089-06-1

4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1439531
CAS No.: 1214089-06-1
M. Wt: 307.32 g/mol
InChI Key: UQOUQEUNISHGIB-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (molecular formula: C₁₆H₁₈FNO₄, molecular weight: 307.32 g/mol) is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-fluorobenzoyl group at position 4 and a carboxylic acid at position 3 . The fluorine atom at the para position of the benzoyl moiety contributes to its electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUQEUNISHGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the spirocyclic core provides structural rigidity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(4-Fluorobenzoyl) Parent Compound 4-Fluorobenzoyl C₁₆H₁₈FNO₄ 307.32 Antitumor studies
4-(2,4-Difluorobenzoyl) Derivative 2,4-Difluorobenzoyl C₁₆H₁₇F₂NO₄ 325.31 Pesticide safener
4-(4-Methylbenzoyl) Derivative 4-Methylbenzoyl C₁₇H₂₁NO₄ 303.35 Hydrophobic intermediate
8-Methyl-4-(4-Fluorobenzoyl) Derivative 8-Methyl, 4-Fluorobenzoyl C₁₇H₂₀FNO₄ 321.34 Bioavailability modulation
4-(Thiophene-2-carbonyl) Derivative Thiophene-2-carbonyl C₁₄H₁₇NO₄S 295.35 Sulfur-π interactions in inhibitors

Biological Activity

4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound belonging to the spirocyclic class of organic molecules, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H20FNO4C_{17}H_{20}FNO_{4}, and it features a spirocyclic structure that is significant for its biological interactions. The presence of a fluorobenzoyl group enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been achieved through various methods, including:

  • Copper-Catalyzed Reactions : Utilizing copper catalysts to facilitate the formation of spirocyclic structures from simpler precursors .
  • Glycosylation Reactions : Incorporating thioglycoside derivatives to enhance the compound's anticancer properties .

Anticancer Activity

Research has demonstrated that derivatives of spirocyclic compounds exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The compound has shown moderate to high inhibition against various cancer cell lines such as HepG2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colorectal cancer) .
Cell LineInhibition Activity
HepG2Moderate
PC-3High
HCT116Moderate

The proposed mechanisms by which 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By disrupting cellular signaling pathways essential for growth and division.

Case Studies

  • HepG2 Cell Study : A study conducted on HepG2 cells revealed that treatment with the compound resulted in a significant decrease in cell viability, suggesting potential for liver cancer therapy.
  • PC-3 Cell Study : Another investigation focused on PC-3 cells showed that the compound inhibited tumor growth in vitro, warranting further exploration in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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